Methyl 1-benzylbenzoimidazole-5-carboxylate
Description
Methyl 1-benzylbenzoimidazole-5-carboxylate (CAS: [185428-95-9]) is a benzimidazole derivative characterized by a benzyl substituent at the 1-position and a methyl ester group at the 5-position of the fused aromatic ring system. This compound is primarily utilized in coordination chemistry, particularly as a precursor for synthesizing bis(N-heterocyclic carbene) (bi-NHC) gold complexes . Its structural features, including the electron-rich benzimidazole core and steric bulk from the benzyl group, make it suitable for stabilizing metal centers in catalytic applications.
Properties
IUPAC Name |
methyl 1-benzylbenzimidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-20-16(19)13-7-8-15-14(9-13)17-11-18(15)10-12-5-3-2-4-6-12/h2-9,11H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPVMGHYFHRSTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N(C=N2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60711428 | |
| Record name | Methyl 1-benzyl-1H-benzimidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60711428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185428-95-9 | |
| Record name | Methyl 1-benzyl-1H-benzimidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60711428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
In a representative procedure, 500 mg (2.0 mmol) of 1 is dissolved in 50 mL of toluene, followed by the addition of 0.65 mL (4.0 mmol) of triethyl orthoformate and 50 mg of p-toluenesulfonic acid (p-TsOH). The mixture is stirred at 120°C for 2 hours, after which the solvent is removed under reduced pressure. The crude product is extracted with ethyl acetate, washed with brine, dried over anhydrous MgSO, and purified via column chromatography (47% yield).
Key Data:
| Parameter | Value |
|---|---|
| Starting Material | Methyl 3-amino-4-(benzylamino)benzoate |
| Reagent | Triethyl orthoformate |
| Catalyst | p-Toluenesulfonic acid |
| Solvent | Toluene |
| Temperature | 120°C |
| Reaction Time | 2 hours |
| Yield | 47% |
Characterization :
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NMR (DMSO-d): δ 8.68 (s, 1H, imidazole-H), 7.58–7.44 (m, 5H, benzyl-H), 5.88 (s, 2H, N-CH-Ph), 3.93 (s, 3H, OCH).
Alternative Method Using Diethoxymethane and Acetonitrile
A patent by Google Patents (WO2020212832A1) describes an alternative approach using diethoxymethane (3) in acetonitrile with p-TsOH.
Procedure and Optimization
In Example 3, 1.8 g of 4,5-diamino-3-fluoro-2-(2-fluorophenylamino)benzoic acid methyl ester reacts with 1.83 g of diethoxymethane and 1.28 g of p-TsOH in 18 mL of acetonitrile at 60–65°C. Post-reaction, pyridine is added to neutralize the acid, and the product is isolated via filtration (44% yield).
Comparative Analysis:
| Parameter | Method 1 (Triethyl Orthoformate) | Method 2 (Diethoxymethane) |
|---|---|---|
| Reagent | Triethyl orthoformate | Diethoxymethane |
| Catalyst | p-TsOH | p-TsOH |
| Solvent | Toluene | Acetonitrile |
| Temperature | 120°C | 60–65°C |
| Yield | 47% | 44% |
This method offers milder conditions but requires careful pH adjustment to prevent side reactions.
Large-Scale Synthesis and Purification Strategies
Scale-up protocols from the RSC Advances highlight the use of acetonitrile and ether for precipitation. For instance, 1.3 g of 1,3-bis(this compound)propane is reacted with 1,3-dibromopropane in acetonitrile at 90°C for 72 hours. The product is precipitated in ether, yielding 34.78% after filtration.
Purification Challenges :
-
Column chromatography remains the gold standard for small-scale synthesis.
-
Precipitation methods, while scalable, may compromise purity due to co-precipitation of byproducts.
Comparative Analysis of Synthetic Routes
Efficiency and Practicality
Environmental and Economic Considerations
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Toluene (Method 1) poses toxicity concerns, whereas acetonitrile (Method 2) is easier to recycle.
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Triethyl orthoformate is costlier than diethoxymethane, impacting large-scale viability.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions: Methyl 1-benzylbenzoimidazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The benzyl and methyl ester groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions, often in the presence of a catalyst or base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-5-carboxylic acid derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Methyl 1-benzylbenzoimidazole-5-carboxylate has several scientific research applications, including:
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its structural similarity to biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of functional materials, such as organic semiconductors and photoluminescent compounds.
Mechanism of Action
The mechanism of action of methyl 1-benzylbenzoimidazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological processes. The exact pathways and targets depend on the specific application and the functional groups present on the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The benzimidazole scaffold is highly versatile, with modifications at the 1- and 5-positions significantly altering physicochemical and functional properties. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Selected Benzimidazole Derivatives
Key Observations:
- Substituent Impact :
- The benzyl group in the target compound enhances steric bulk, which improves metal-ligand coordination stability but reduces solubility compared to methyl or ethyl substituents .
- Ester Groups : Methyl esters (e.g., [26663-77-4]) offer higher solubility in polar solvents, whereas ethyl esters (e.g., [53484-19-8]) increase lipophilicity, favoring membrane permeability in bioactive compounds .
- Electron-Donating Groups : Derivatives like Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate exhibit AIE due to methoxy and hydroxy groups, enabling applications in optoelectronics .
Biological Activity
Methyl 1-benzylbenzoimidazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, therapeutic potential, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a benzimidazole core, which is known for its ability to interact with various biological targets. The structure can be represented as follows:
This compound is characterized by the presence of a methyl ester group and a benzyl substituent, which enhance its lipophilicity and biological activity.
The biological activity of this compound primarily arises from its ability to bind to molecular targets such as enzymes and receptors. The benzimidazole ring system allows the compound to mimic natural substrates or inhibitors, facilitating interactions that can lead to:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- DNA Binding : It can interact with DNA, potentially disrupting replication and transcription processes.
- Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in cancer cells through various signaling pathways .
Anticancer Properties
This compound has been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines. For instance:
- In vitro studies demonstrated IC50 values indicating effective cytotoxicity against MCF-7 breast cancer cells, with values around .
- In vivo experiments on tumor-bearing mice revealed significant suppression of tumor growth, highlighting its potential as an anticancer agent .
Antimicrobial Activity
The compound has also been explored for its antimicrobial effects. The benzimidazole core is known to exhibit activity against a range of microorganisms:
| Microorganism | Activity | MIC (µg/mL) |
|---|---|---|
| Escherichia coli | Bactericidal | 12.5 |
| Staphylococcus aureus | Bactericidal | 6.25 |
| Candida albicans | Fungicidal | 15.0 |
These results suggest that this compound could serve as a lead compound for developing new antimicrobial agents .
Case Study 1: Anticancer Efficacy
A study conducted by Ribeiro Morais et al. evaluated the anticancer effects of this compound in a murine model. The results indicated that treatment with this compound significantly reduced tumor size compared to control groups, supporting its potential as a therapeutic agent against cancer .
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial properties, Sharma et al. tested various derivatives of benzimidazoles, including this compound. The compound exhibited promising activity against resistant strains of bacteria and fungi, making it a candidate for further development in clinical settings .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 1-benzylbenzoimidazole-5-carboxylate?
- Methodological Answer : The compound is typically synthesized via cyclization of o-phenylenediamine derivatives with carbonyl sources under acidic conditions. For example, modifications at the 2nd position of the benzimidazole core (e.g., introducing 4-methylpiperidinyl groups) can enhance biological activity. Reaction optimization includes using catalysts like POCl₃ and solvents such as ethanol under reflux. Post-synthetic purification often involves column chromatography and recrystallization .
Q. How is structural characterization performed for this compound?
- Methodological Answer : Standard techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and molecular framework.
- FTIR : Identification of functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹).
- Mass spectrometry : ESI-MS for molecular weight validation.
Crystallographic data, when available, are refined using programs like SHELXL for precise bond-length and angle determination .
Q. What are the key steps in evaluating biological activity?
- Methodological Answer :
In vitro assays : Antibacterial activity via minimum inhibitory concentration (MIC) testing against Gram-positive/negative strains.
Cytotoxicity screening : Use of cell lines (e.g., HeLa or MCF-7) to assess IC₅₀ values.
Dose-response curves : Statistical analysis (e.g., GraphPad Prism) to quantify efficacy.
Activity trends are correlated with substituent modifications (e.g., chloro or mercapto groups enhance antimicrobial properties) .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve yield and purity?
- Methodological Answer : Microwave irradiation reduces reaction time (e.g., from 12 hours to 30 minutes) and improves regioselectivity. For example, Ethyl 1-(butan-2-yl) derivatives synthesized via microwave at 150°C showed >90% yield. Key parameters include power control (300–600 W) and solvent selection (e.g., DMF for polar intermediates) .
Q. What strategies resolve contradictions in crystallographic refinement?
- Methodological Answer :
- Twinned data : Use SHELXE for robust phasing and iterative refinement cycles.
- Disorder modeling : Partial occupancy assignment for flexible groups (e.g., benzyl rings).
- Validation tools : CheckCIF for geometric outliers and R-factor analysis.
High-resolution datasets (d-spacing < 1 Å) are prioritized to minimize model bias .
Q. How is structure-activity relationship (SAR) analyzed for benzimidazole derivatives?
- Methodological Answer : SAR is probed through systematic substituent variation:
| Substituent Position | Functional Group | Observed Activity Trend |
|---|---|---|
| 1-Benzyl | Hydrophobic | Enhanced cell permeability |
| 5-Carboxylate | Ester | Tunable solubility |
| 2-Mercapto | Thiol | Increased antimicrobial potency |
| Computational docking (e.g., AutoDock Vina) identifies binding affinities with targets like bacterial enzymes . |
Q. What advanced techniques elucidate reaction mechanisms for derivatization?
- Methodological Answer :
- Kinetic isotope effects (KIE) : Deuterium labeling to study rate-determining steps.
- DFT calculations : Gaussian 09 for transition-state energy profiling.
- In situ NMR : Monitoring intermediates in reactions like benzylation or ester hydrolysis.
For example, thiol-group reactivity in Methyl 6-chloro derivatives was confirmed via LC-MS trapping experiments .
Data Contradiction Analysis
Q. How are discrepancies in biological activity data addressed across studies?
- Methodological Answer :
Standardized protocols : Adopt CLSI guidelines for MIC assays to ensure reproducibility.
Meta-analysis : Compare datasets using tools like RevMan for heterogeneity testing (I² statistic).
Contextual factors : Account for strain variability (e.g., S. aureus vs. E. coli) or solvent effects (DMSO vs. aqueous buffers).
Contradictions in mercapto-derivative efficacy were resolved by controlling thiol oxidation states during testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
